N-[2-(difluoromethoxy)phenyl]pentanamide N-[2-(difluoromethoxy)phenyl]pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0622406
InChI: InChI=1S/C12H15F2NO2/c1-2-3-8-11(16)15-9-6-4-5-7-10(9)17-12(13)14/h4-7,12H,2-3,8H2,1H3,(H,15,16)
SMILES: CCCCC(=O)NC1=CC=CC=C1OC(F)F
Molecular Formula: C12H15F2NO2
Molecular Weight: 243.25 g/mol

N-[2-(difluoromethoxy)phenyl]pentanamide

CAS No.:

Cat. No.: VC0622406

Molecular Formula: C12H15F2NO2

Molecular Weight: 243.25 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(difluoromethoxy)phenyl]pentanamide -

Specification

Molecular Formula C12H15F2NO2
Molecular Weight 243.25 g/mol
IUPAC Name N-[2-(difluoromethoxy)phenyl]pentanamide
Standard InChI InChI=1S/C12H15F2NO2/c1-2-3-8-11(16)15-9-6-4-5-7-10(9)17-12(13)14/h4-7,12H,2-3,8H2,1H3,(H,15,16)
Standard InChI Key BPQJEVHOCQNZGH-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=CC=CC=C1OC(F)F
Canonical SMILES CCCCC(=O)NC1=CC=CC=C1OC(F)F

Introduction

Chemical Structure and Properties

N-[2-(difluoromethoxy)phenyl]pentanamide is characterized by its unique chemical structure consisting of a pentanamide group attached to a phenyl ring with a difluoromethoxy substituent at the ortho (2-) position. The molecular formula is C12H15F2NO2, featuring an amide linkage that connects the pentanoyl chain to the substituted phenyl ring.

Structural Features

The compound contains several key functional groups:

  • Pentanamide chain (a five-carbon amide)

  • Phenyl ring (aromatic system)

  • Difluoromethoxy group (-OCHF2) at the 2-position

  • Amide linkage (-NH-CO-)

Basic Properties

While specific data for N-[2-(difluoromethoxy)phenyl]pentanamide is limited, properties can be estimated based on similar compounds:

PropertyEstimated ValueBasis of Estimation
Molecular WeightApproximately 258 g/molBased on similar compound 2-amino-N-[4-(difluoromethoxy)phenyl]pentanamide
Physical StateLikely solid at room temperatureBased on similar amide compounds
SolubilityModerate solubility in organic solventsBased on structural features
log PEstimated 2.5-3.5Based on lipophilic nature of the pentyl chain and aromatic ring

Synthesis Pathways

Amide Coupling Reaction

The most straightforward approach would involve the reaction between pentanoic acid (or its activated derivative) and 2-(difluoromethoxy)aniline:

  • Activation of pentanoic acid using coupling reagents (e.g., EDC/HOBt, DCC)

  • Reaction with 2-(difluoromethoxy)aniline

  • Purification via crystallization or chromatography

From Acid Chloride

Another common approach would utilize pentanoyl chloride:

  • Reaction of pentanoyl chloride with 2-(difluoromethoxy)aniline

  • Base addition (e.g., triethylamine) to neutralize HCl formed

  • Workup and purification

Challenges in Synthesis

The synthesis may face challenges related to:

  • Regioselectivity if starting with non-substituted precursors

  • Introduction of the difluoromethoxy group, which often requires specialized reagents and conditions

  • Purification to pharmaceutical or analytical grade

Structure-Activity Relationships

Key Structural Elements

Based on data from related compounds, several structural features may contribute to biological activity:

Structural FeaturePotential Contribution to Activity
Difluoromethoxy groupEnhanced metabolic stability, lipophilicity, binding to target proteins
Ortho (2-) positioningMay create specific conformational constraints affecting binding
Pentanamide chainProvides hydrophobic interactions and flexibility
Amide bondHydrogen bonding capabilities, conformational preferences

Similar Difluoromethoxy Compounds

The compound BMS-911172 (Pentanamide, 2-amino-N-[3-(difluoromethoxy)-4-(5-oxazolyl)phenyl]-4-methyl-, (2R)-) shows potent activity as an AAK1-selective inhibitor with IC50 values of 12 and 51 nM in enzymes and cells, respectively . This suggests that difluoromethoxy-substituted amides can exhibit significant biological activities.

Position Effects

While our target compound has the difluoromethoxy at position 2, the search results mention a related compound with substitution at position 4 (2-amino-N-[4-(difluoromethoxy)phenyl]pentanamide) . The positioning of this group can significantly affect:

  • Receptor binding orientation

  • Pharmacokinetic properties

  • Metabolic pathways

Analytical Characterization

Spectroscopic Methods

For proper characterization of N-[2-(difluoromethoxy)phenyl]pentanamide, several analytical techniques would be appropriate:

NMR Spectroscopy

  • 1H-NMR: Would show characteristic peaks for:

    • Difluoromethoxy proton (typically a triplet at ~6.5-7.0 ppm due to F-H coupling)

    • Aromatic protons (7.0-8.0 ppm range)

    • Amide proton (broad singlet, often 8.0-10.0 ppm)

    • Aliphatic protons of the pentyl chain (0.8-2.2 ppm)

  • 19F-NMR: Expected to show a characteristic signal for the difluoromethoxy group

Mass Spectrometry

MS analysis would likely show:

  • Molecular ion peak corresponding to the molecular weight

  • Fragmentation pattern involving loss of the pentyl chain

  • Characteristic fragments from the difluoromethoxy group

Chromatographic Methods

For purity assessment and separation:

  • HPLC methods using C18 columns would be suitable

  • GC-MS could be employed for volatile derivatives

Computational Studies

Molecular Modeling

Computational approaches could provide insights into:

Conformational Analysis

Future Research Directions

Synthetic Optimization

Future work might focus on:

  • Developing efficient, scalable synthesis routes

  • Exploring green chemistry approaches

  • Investigating stereoselective synthesis if chiral centers are introduced

Biological Evaluation

Key areas for biological testing could include:

  • Enzyme inhibition assays

  • Cell-based functional studies

  • In vivo efficacy in relevant disease models

Derivative Development

The structure offers several positions for modification:

  • Variation of the pentyl chain length

  • Introduction of substituents on the phenyl ring

  • Modification of the amide linkage

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